Introduction: Unveiling a Key Synthetic Intermediate
Introduction: Unveiling a Key Synthetic Intermediate
An In-depth Technical Guide to the Chemical Properties of 4-(Butylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
4-(Butylamino)benzoic acid, with the CAS Number 4740-24-3, is a substituted aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and materials science.[1][2] Structurally, it is a derivative of 4-aminobenzoic acid (PABA) where a butyl group has replaced one of the hydrogens on the amino nitrogen, classifying it as a secondary alkylarylamine.[1][2][3][4] This modification imparts specific physicochemical properties that make it a crucial precursor in the synthesis of various pharmaceutical agents, most notably the local anesthetic tetracaine.[2] It also serves as an intermediate in the creation of novel antimicrobial compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for laboratory applications.
Core Physicochemical Properties
The functional characteristics of 4-(Butylamino)benzoic acid are dictated by its molecular structure, which features a hydrophilic carboxylic acid group and a more lipophilic butylamino-substituted benzene ring. These properties are fundamental to understanding its behavior in reaction media and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1][2][3][5] |
| CAS Number | 4740-24-3 | [1][2] |
| Appearance | Off-white to pale beige or white to yellow crystalline solid | [1][6] |
| Melting Point | 149-151 °C (lit.) | [1][7] |
| Boiling Point | 353.5 ± 25.0 °C (Predicted) | [1] |
| Density | 1.130 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in water; more soluble in chloroform and methanol | [1][6] |
| pKa | 4.77 ± 0.10 (Predicted) | [1] |
Synthesis of 4-(Butylamino)benzoic Acid: A Practical Workflow
The synthesis of 4-(Butylamino)benzoic acid is most commonly achieved through reductive amination. This method is favored for its efficiency and involves the reaction of a p-aminobenzoic acid precursor with n-butyraldehyde in the presence of a reducing agent.[1][2] The causality behind this choice lies in the direct formation of the secondary amine in a controlled manner. An alternative, direct alkylation of 4-aminobenzoic acid with a butyl halide, often presents challenges with over-alkylation, leading to the formation of the N,N-dibutyl derivative as an undesirable byproduct.[2]
Experimental Protocol: Reductive Amination
This protocol describes a validated, high-yield synthesis. The choice of a mild reducing agent like pyridine-borane complex is critical to selectively reduce the intermediate imine without affecting the carboxylic acid or the aromatic ring.
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting material, such as methyl 4-aminobenzoate (~3 mmol), in 15 mL of methanol in a suitable reaction flask.
-
Addition of Reagents: To the stirred solution, add n-butyraldehyde (1.1 equivalents) followed by the pyridine-borane complex (1.1 equivalents).
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 16-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Acidification): Upon completion, remove the methanol under reduced pressure. Add 10 mL of 1 M HCl to the residue and continue stirring for 30 minutes at room temperature. This step hydrolyzes any remaining imine and protonates the amine.
-
Neutralization & Extraction: Carefully adjust the pH to neutral using a saturated sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with ethyl acetate (2 x 60 mL). The organic layers contain the target product.[1]
-
Purification: Combine the organic layers, wash with brine (45 mL), and dry over anhydrous magnesium sulfate. After filtering, concentrate the solution under reduced pressure. The crude product is then purified by column chromatography (e.g., eluting with 30% ethyl acetate in hexane) to yield the final product as a white powder.[1]
Synthesis Workflow Diagram
Caption: Major synthetic applications of 4-(Butylamino)benzoic acid.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-(Butylamino)benzoic acid is paramount to ensure safety.
-
Hazard Identification: The compound is classified as a skin, eye, and respiratory irritant. [3][8][9]The GHS hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [3][8][9]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspected before use), safety glasses with side-shields, and a lab coat. [6][10]When handling the powder, use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation. [8][10]* Handling: Avoid contact with skin and eyes and prevent the formation of dust. [10][11]Practice good industrial hygiene, washing hands thoroughly after handling. [8][10]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [1][10][11]Keep it in the dark and under an inert atmosphere for long-term stability. [1]* First Aid Measures:
Conclusion
4-(Butylamino)benzoic acid is a versatile chemical intermediate with well-defined properties. Its synthesis via reductive amination offers a reliable route for production, and its structural features allow for straightforward characterization using standard spectroscopic techniques. The primary utility of this compound lies in its role as a key building block in the synthesis of pharmaceuticals, particularly local anesthetics and antimicrobial agents. A thorough understanding of its reactivity and adherence to strict safety protocols are essential for its effective and safe application in research and development.
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